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Core Science & Biosynthesis

Foundational

Conformational Landscape of 3-Oxa-bicyclo[3.2.1]octan-8-ol: A Technical Guide for Drug Discovery

Abstract The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents.[1] The introduction of a heteroatom, such as oxygen, into this rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.2.1]octane framework is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents.[1] The introduction of a heteroatom, such as oxygen, into this rigid scaffold significantly influences its three-dimensional structure and, consequently, its interaction with biological targets. This guide provides an in-depth conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol, a key building block in medicinal chemistry. We will explore the stereochemical nuances of the exo and endo isomers, the pivotal role of intramolecular hydrogen bonding, and the synergistic application of advanced spectroscopic and computational techniques to elucidate its conformational preferences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular scaffold.

Introduction: The Significance of the 3-Oxa-bicyclo[3.2.1]octane Scaffold

The rigid architecture of the bicyclo[3.2.1]octane system provides a robust platform for the precise spatial orientation of functional groups, a critical aspect in the design of selective and potent therapeutics. The incorporation of an oxygen atom at the 3-position introduces polarity and potential hydrogen bond accepting capabilities, further modulating the molecule's pharmacokinetic and pharmacodynamic properties. The hydroxyl group at the 8-position, existing as either an exo or endo stereoisomer, plays a crucial role in defining the conformational landscape through potential intramolecular hydrogen bonding. A thorough understanding of the conformational equilibria of 3-Oxa-bicyclo[3.2.1]octan-8-ol is therefore paramount for its effective utilization in drug design and development.

Stereoisomers and Conformational Possibilities

The core of 3-Oxa-bicyclo[3.2.1]octan-8-ol consists of a six-membered tetrahydropyran ring fused with a five-membered cyclopentane ring. The six-membered ring can, in principle, adopt a chair or a boat conformation. The relative stability of these conformers is dictated by a delicate balance of steric and electronic factors.

The stereochemistry of the hydroxyl group at the C-8 position gives rise to two diastereomers: exo-3-Oxa-bicyclo[3.2.1]octan-8-ol and endo-3-Oxa-bicyclo[3.2.1]octan-8-ol. The exo isomer has the hydroxyl group oriented away from the six-membered ring, while in the endo isomer, it is pointing towards it. This seemingly subtle difference has profound implications for the molecule's conformational preferences due to the potential for intramolecular hydrogen bonding between the C-8 hydroxyl group and the ether oxygen at the 3-position in the endo isomer.

The Decisive Role of Intramolecular Hydrogen Bonding

Hydrogen bonding is a key non-covalent interaction that governs molecular conformation. In the context of 3-Oxa-bicyclo[3.2.1]octan-8-ol, the possibility of an intramolecular hydrogen bond in the endo isomer is a critical determinant of its conformational equilibrium. This interaction can stabilize a particular conformation, shifting the equilibrium and influencing the overall shape of the molecule. The presence or absence of this hydrogen bond can be probed experimentally and supported by computational modeling.

Experimental Approaches to Conformational Analysis

A multi-faceted experimental approach is essential for a comprehensive understanding of the conformational landscape of 3-Oxa-bicyclo[3.2.1]octan-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis in solution. Key NMR techniques include:

  • ¹H NMR Spectroscopy: The analysis of proton-proton coupling constants (³JHH) provides valuable information about dihedral angles, which are directly related to the conformation of the ring system.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms are sensitive to the local electronic environment and can provide insights into the overall molecular geometry.[2]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments provide information about through-space proximity of protons, which is invaluable for determining the relative stereochemistry and identifying the preferred conformation. For instance, in bicyclo[3.2.1]octane systems, strong NOE correlations can help establish the spatial orientation of substituents.[3]

  • Variable-Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for conformational equilibria.[4][5]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of the molecular structure in the solid state.[6][7] While the solid-state conformation may not always be the most stable in solution, it provides an invaluable starting point for computational modeling and can confirm the relative stereochemistry of the molecule.

Computational Chemistry: A Synergistic Tool

Computational modeling is an indispensable tool for complementing experimental data and providing a deeper understanding of the conformational preferences of 3-Oxa-bicyclo[3.2.1]octan-8-ol.

Molecular Mechanics (MM)

MM methods provide a rapid means of exploring the potential energy surface and identifying low-energy conformers.

Density Functional Theory (DFT)

DFT calculations offer a higher level of theory for optimizing the geometries of the identified conformers and calculating their relative energies.[8] Functionals such as B3LYP with appropriate basis sets (e.g., 6-31G*) have been shown to be effective for similar systems.[7] Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effect of the solvent on the conformational equilibrium.[4]

Integrated Conformational Analysis Workflow

A robust conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol involves a synergistic interplay between experimental and computational methods.

Figure 1: Integrated workflow for the conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol.

Expected Conformational Preferences

Based on studies of analogous bicyclo[3.2.1]octane systems, the six-membered ring in 3-Oxa-bicyclo[3.2.1]octan-8-ol is expected to predominantly adopt a chair conformation to minimize torsional and steric strain.

  • exo-3-Oxa-bicyclo[3.2.1]octan-8-ol: In the absence of a stabilizing intramolecular hydrogen bond, the chair conformation is anticipated to be the most stable. The hydroxyl group will be oriented away from the ring system.

  • endo-3-Oxa-bicyclo[3.2.1]octan-8-ol: The endo isomer presents a more complex scenario. The formation of an intramolecular hydrogen bond between the C-8 hydroxyl group and the ether oxygen at C-3 could stabilize a boat or a twist-boat conformation of the six-membered ring, despite the inherent strain of these conformations. The strength of this hydrogen bond will be a key factor in determining the position of the conformational equilibrium. Variable-temperature NMR studies would be particularly insightful in this case to quantify the energetic differences between the hydrogen-bonded and non-hydrogen-bonded conformers.

Experimental and Computational Protocols

Protocol for Variable-Temperature (VT) NMR Spectroscopy

Objective: To determine the thermodynamic parameters of the conformational equilibrium.

Instrumentation: 500 MHz NMR spectrometer equipped with a variable-temperature unit.

Procedure:

  • Prepare a ~10-20 mM solution of the purified 3-Oxa-bicyclo[3.2.1]octan-8-ol isomer in a suitable deuterated solvent (e.g., CD₂Cl₂, Toluene-d₈) in a high-quality NMR tube.

  • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for at least 10-15 minutes at each temperature.

  • Acquire a ¹H NMR spectrum at each temperature point, ensuring consistent acquisition parameters.

  • Identify the signals corresponding to the different conformers. The integration of these signals will be used to determine the population of each conformer at each temperature.

  • Plot ln(Keq) versus 1/T (van't Hoff plot), where Keq is the equilibrium constant calculated from the conformer populations.

  • The enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium can be determined from the slope (-ΔH°/R) and intercept (ΔS°/R) of the linear fit, respectively. The Gibbs free energy (ΔG°) can then be calculated at a given temperature.

Protocol for DFT-Based Conformational Analysis

Objective: To calculate the relative energies of the possible conformers.

Software: Gaussian, Spartan, or similar quantum chemistry package.

Procedure:

  • Conformational Search: Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify all low-energy conformers.

  • Geometry Optimization: For each identified conformer, perform a full geometry optimization using DFT at a suitable level of theory (e.g., B3LYP/6-31G*).

  • Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

  • Single-Point Energy Calculation (Optional but Recommended): To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a larger basis set (e.g., def2-TZVP).

  • Solvation Effects: Include the effects of a solvent using an implicit solvation model (e.g., IEF-PCM) during the optimization and energy calculations to better mimic the solution-phase behavior.

  • Analysis: Compare the relative Gibbs free energies of the conformers to determine their theoretical populations at a given temperature.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for exo- and endo-3-Oxa-bicyclo[3.2.1]octan-8-ol

Protonexo-Isomer (δ, ppm, J in Hz)endo-Isomer (δ, ppm, J in Hz)
H-12.5 (br s)2.6 (br s)
H-2ax3.8 (dd, 10.5, 4.0)3.9 (dd, 10.0, 3.5)
H-2eq3.5 (d, 10.5)3.6 (d, 10.0)
H-4ax3.7 (dd, 10.5, 4.0)3.8 (dd, 10.0, 3.5)
H-4eq3.4 (d, 10.5)3.5 (d, 10.0)
H-52.4 (br s)2.5 (br s)
H-6n1.8 (m)1.9 (m)
H-6x1.6 (m)1.7 (m)
H-7n1.9 (m)2.0 (m)
H-7x1.7 (m)1.8 (m)
H-84.0 (s)4.2 (s)

Note: This is hypothetical data for illustrative purposes. Actual chemical shifts and coupling constants will vary.

Table 2: Calculated Relative Energies of Conformers (Hypothetical)

IsomerConformationRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Solvated
exoChair0.000.00
exoBoat+5.2+4.8
endoChair (no H-bond)+1.5+1.8
endoBoat (H-bonded)+0.8+0.5

Note: This is hypothetical data for illustrative purposes.

Conclusion

The conformational analysis of 3-Oxa-bicyclo[3.2.1]octan-8-ol is a nuanced endeavor that requires a synergistic approach, combining high-resolution NMR spectroscopy and robust computational modeling. The stereochemistry at the C-8 position is a critical determinant of the conformational landscape, with the potential for intramolecular hydrogen bonding in the endo isomer playing a pivotal role in stabilizing otherwise higher-energy boat or twist-boat conformations. A thorough understanding of these conformational preferences is essential for leveraging this versatile scaffold in the design of novel therapeutics with enhanced potency and selectivity. The methodologies and protocols outlined in this guide provide a comprehensive framework for researchers to confidently explore the conformational space of this and related bicyclic systems.

References

  • Filippini, M.-H., & Rodriguez, J. (2012). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 112(5), 3481–3532.
  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1976). 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 54(8), 1211–1221.
  • Elmansy, M. F., dos Remedios, J. R. D., & Silverman, R. B. (2022). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. Organic Letters, 24(1), 133–137.
  • Elmansy, M. F., dos Remedios, J. R. D., & Silverman, R. B. (2022). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions.
  • Pilli, R. A., & Victor, M. M. (2001). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Indian Journal of Chemistry - Section B, 40(10), 896-903.
  • Alcântara, A. F. C., Piló-Veloso, D., de Almeida, W. B., Maltha, C. R. A., & Barbosa, L. C. A. (2006). Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. Journal of Molecular Structure, 791(1-3), 180–185.
  • Marco-Contelles, J., & de Opazo, E. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
  • Santos, S. C., Carvalho, A. G., Fortes, G. A. C., & Lião, L. M. (2014). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 25(2), 282-288.
  • Mewes, J.-M., Bursch, M., Hansen, A., & Grimme, S. (2022).
  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • Promontorio, R. (2018).
  • Kulesza, A., & Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives.
  • Nishiyama, Y., et al. (2000). Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Chemical and Pharmaceutical Bulletin, 48(3), 439-442.
  • Santos, S. C., et al. (2013). Variable-temperature NMR and conformational analysis of oenothein B. Journal of the Brazilian Chemical Society, 25(2), 282-288.
  • Mewes, J.-M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 28(51), e202201349.
  • Marco-Contelles, J., & de Opazo, E. (2004). Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
  • Marques, M. M. B., & Padrón, J. I. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
  • Rittner, R. (2008).
  • Mewes, J.-M., et al. (2022).
  • Roy, A., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, 25(14), e202400298.
  • Shishkin, M. A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials.

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Protocols & Analytical Methods

Method

The Oxabicyclo[3.2.1]octanol Scaffold: A Guide to Synthesis and Application

Introduction: The Strategic Value of a Bridged Bicyclic System The 3-oxa-bicyclo[3.2.1]octane framework, and specifically its hydroxylated derivatives (e.g., 3-Oxa-bicyclo[3.2.1]octan-8-ol), represents a class of saturat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bridged Bicyclic System

The 3-oxa-bicyclo[3.2.1]octane framework, and specifically its hydroxylated derivatives (e.g., 3-Oxa-bicyclo[3.2.1]octan-8-ol), represents a class of saturated heterocyclic compounds of significant interest to researchers in organic synthesis and medicinal chemistry. This rigid, bridged bicyclic system is not merely a synthetic curiosity; it is a versatile scaffold found in a variety of natural products and serves as a crucial building block in the synthesis of complex molecular architectures.[1] Its conformational rigidity allows for precise spatial orientation of functional groups, a highly desirable trait in the design of pharmacologically active agents and chiral auxiliaries.

This guide provides an in-depth exploration of the key reaction mechanisms for the synthesis of the oxabicyclo[3.2.1]octanol core and delves into its subsequent derivatization and application, particularly in the context of drug development. The protocols and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Part 1: Constructing the Core - Synthetic Strategies for Oxabicyclo[3.2.1]octanols

The synthesis of the oxabicyclo[3.2.1]octane skeleton can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.

Intramolecular Cyclodehydration of δ-Diols

A robust method for the formation of the oxabicyclo[3.2.1]octanol scaffold is the acid-mediated cyclodehydration of δ-diols. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) has proven to be a particularly mild and effective reagent for this transformation.[1]

Mechanism Insight: The reaction proceeds through the activation of one of the hydroxyl groups by the Burgess reagent, forming a sulfamate ester which is an excellent leaving group. Subsequent intramolecular SN2 attack by the remaining hydroxyl group furnishes the bicyclic ether.[1] The stereochemical outcome of the cyclization is dictated by the conformation of the diol precursor.

Protocol 1: Burgess Reagent-Mediated Cyclodehydration of a δ-Diol

Objective: To synthesize an oxabicyclo[3.2.1]octan-3-ol scaffold from a corresponding 1,5-diol.

Materials:

  • δ-Diol substrate

  • Burgess reagent

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) solution

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate)

Procedure:

  • Dissolve the δ-diol substrate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add the Burgess reagent portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, the resulting intermediate can be treated with an HCl solution to effect deprotection or further transformation.[1]

  • Purify the crude product by flash column chromatography on silica gel to yield the desired oxabicyclo[3.2.1]octanol.

[4+3] Cycloaddition Reactions

The [4+3] cycloaddition of oxyallyl cations with furans is a powerful method for the rapid construction of the 8-oxabicyclo[3.2.1]oct-6-en-3-one core, which can then be readily converted to the corresponding alcohol.[2] This approach allows for the introduction of a variety of substituents on the bicyclic framework.

Causality in Experimental Design: The choice of the oxyallyl cation precursor (often a polyhalogenated ketone) and the furan derivative allows for fine-tuning of the electronic and steric properties of the reactants, thereby influencing the yield and selectivity of the cycloaddition.

Diagram 1: Synthetic Pathways to the Oxabicyclo[3.2.1]octane Core

Synthesis cluster_cyclodehydration Intramolecular Cyclodehydration cluster_cycloaddition [4+3] Cycloaddition Diol δ-Diol Activated_Diol Activated Diol (Sulfamate Ester) Diol->Activated_Diol Burgess Reagent Oxabicyclooctanol Oxabicyclo[3.2.1]octanol Activated_Diol->Oxabicyclooctanol Intramolecular SN2 Furan Furan Derivative Cycloadduct 8-Oxabicyclo[3.2.1]oct- 6-en-3-one Furan->Cycloadduct Oxyallyl Oxyallyl Cation Oxyallyl->Cycloadduct Reduced_Product 8-Oxabicyclo[3.2.1]oct- 6-en-3-ol Cycloadduct->Reduced_Product Reduction (e.g., NaBH4)

Caption: Key synthetic strategies for the construction of the oxabicyclo[3.2.1]octane scaffold.

Part 2: Applications in Synthesis - Key Transformations and Protocols

The rigid oxabicyclo[3.2.1]octane scaffold serves as a versatile platform for a range of chemical transformations, enabling access to diverse molecular architectures.

Oxidation and Reduction: Interconversion of Alcohol and Ketone

The interconversion between the alcohol and ketone functionalities at various positions on the scaffold is a fundamental and frequently employed transformation. The stereochemical outcome of the reduction of the ketone is often highly predictable due to the steric hindrance imposed by the bicyclic framework.

Protocol 2: Oxidation of an Oxabicyclo[3.2.1]octanol

Objective: To synthesize an oxabicyclo[3.2.1]octanone from the corresponding alcohol.

Materials:

  • Oxabicyclo[3.2.1]octanol substrate

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent (e.g., Dess-Martin periodinane)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Standard work-up and purification reagents

Procedure:

  • To a stirred suspension of PCC in anhydrous DCM, add a solution of the oxabicyclo[3.2.1]octanol in DCM at room temperature.

  • Stir the reaction mixture vigorously for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the pure oxabicyclo[3.2.1]octanone.

Protocol 3: Stereoselective Reduction of an Oxabicyclo[3.2.1]octanone

Objective: To synthesize an oxabicyclo[3.2.1]octanol with a specific stereochemistry from the corresponding ketone.

Materials:

  • Oxabicyclo[3.2.1]octanone substrate

  • Sodium borohydride (NaBH₄) or a more sterically demanding reducing agent like L-selectride for enhanced stereoselectivity.

  • Methanol or other suitable solvent

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the oxabicyclo[3.2.1]octanone in methanol and cool the solution in an ice bath.

  • Add NaBH₄ portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully add water to quench the reaction, followed by dilute HCl to neutralize the excess base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the desired stereoisomer of the oxabicyclo[3.2.1]octanol.

Ring-Opening Reactions: Access to Chiral Monocyclic Compounds

A key synthetic utility of the 8-oxabicyclo[3.2.1]octane system is its ability to undergo stereospecific ring-opening reactions.[3] This allows the conversion of a conformationally restricted bicyclic system into a flexible, yet stereochemically defined, monocyclic or linear compound. These transformations are particularly valuable in natural product synthesis.

Mechanism Insight: The ether bridge of the oxabicyclo[3.2.1]octane can be cleaved under various conditions (e.g., with Lewis acids or during nucleophilic attack on an adjacent electrophilic center), leading to the formation of functionalized cycloheptane or cyclohexane derivatives. The stereocenters established in the bicyclic precursor are retained in the product, providing excellent stereocontrol.

Diagram 2: Key Transformations of the Oxabicyclo[3.2.1]octane Scaffold

Transformations Oxabicyclooctanol Oxabicyclo[3.2.1]octanol Oxabicyclooctanone Oxabicyclo[3.2.1]octanone Oxabicyclooctanol->Oxabicyclooctanone Oxidation (e.g., PCC) RingOpened Chiral Monocyclic/ Linear Product Oxabicyclooctanol->RingOpened Ring-Opening DrugLigand Drug Ligand Scaffold (e.g., for HIV Protease) Oxabicyclooctanol->DrugLigand Derivatization Oxabicyclooctanone->Oxabicyclooctanol Reduction (e.g., NaBH4)

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Oxa-bicyclo[3.2.1]octan-8-ol Synthesis & Optimization

Introduction Welcome to the technical guide for the synthesis of 3-Oxa-bicyclo[3.2.1]octan-8-ol . This scaffold is a critical bicyclic ether intermediate, often employed in the development of GPCR modulators and antivira...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical guide for the synthesis of 3-Oxa-bicyclo[3.2.1]octan-8-ol . This scaffold is a critical bicyclic ether intermediate, often employed in the development of GPCR modulators and antiviral analogs. Its unique geometry—a cyclohexane boat conformation bridged by a one-carbon unit—presents two distinct challenges:

  • Stereochemical Control: The reduction of the C8 ketone (3-oxabicyclo[3.2.1]octan-8-one) is highly sensitive to steric approach, leading to mixtures of endo (syn to the ether bridge) and exo (anti to the ether bridge) isomers.

  • Isolation Efficiency: The molecule is a low-molecular-weight, polar ether-alcohol, making it prone to significant yield loss during aqueous workup due to high water solubility.

This guide moves beyond standard protocols to address the causality of failure and provides self-validating optimization strategies.

Module 1: Stereoselective Reduction (The "Isomer" Problem)

Context: The most common route to the target alcohol is the reduction of 3-oxabicyclo[3.2.1]octan-8-one . The bridgehead geometry creates a "concave" and "convex" face.

Troubleshooting Guide: Controlling the C8-Hydroxyl Stereochemistry

Q: Why am I obtaining a 60:40 mixture of diastereomers instead of a single isomer? A: You are likely using Sodium Borohydride (NaBH₄) at room temperature.

  • The Science: In bicyclo[3.2.1] systems, the C8 carbonyl is sterically shielded on the exo face by the C1-C2 and C5-C4 bonds, but the 3-oxygen atom can induce electronic repulsion or chelation depending on the reagent. Small hydrides (NaBH₄) attack the less hindered trajectory but are essentially non-selective at ambient temperature.

  • The Fix: Switch to Reagent Control .

Desired IsomerReagentConditionsMechanism
Exo-Alcohol (Thermodynamic)L-Selectride® (LiB(sec-Bu)₃H)THF, -78°CBulky hydride attacks the less hindered endo face (away from the 3-oxa bridge), forcing the alcohol exo.
Endo-Alcohol (Kinetic)DIBAL-H or NaBH₄/CeCl₃ Toluene (-78°C) or MeOH (-15°C)Luche reduction (CeCl₃) coordinates the carbonyl oxygen, facilitating attack from the sterically crowded exo face.

Q: My conversion is complete, but the yield is <50% after column chromatography. A: The product is likely streaking or co-eluting due to the polar hydroxyl group, or it is volatile.

  • Optimization: Do not rely on silica gel chromatography for the free alcohol if possible.

    • Derivatization Check: Convert a small aliquot to the p-nitrobenzoate ester. If the ester yield is high (>90%), your alcohol is being lost on the column or to volatility.

    • Protocol Adjustment: Use a Continuous Extraction (liquid-liquid) with Chloroform for 24 hours rather than standard separatory funnel extraction.

Visual Workflow: Optimization of Reduction Conditions

ReductionOptimization Start Start: 3-Oxa-bicyclo[3.2.1]octan-8-one CheckTarget Identify Target Isomer Start->CheckTarget ExoTarget Target: Exo-OH (Thermodynamic) CheckTarget->ExoTarget Steric Bulk Required EndoTarget Target: Endo-OH (Kinetic) CheckTarget->EndoTarget Coordination Required LSelectride Use L-Selectride THF, -78°C ExoTarget->LSelectride Luche Use NaBH4 + CeCl3 MeOH, -15°C EndoTarget->Luche Workup Workup Strategy LSelectride->Workup Luche->Workup Extract Continuous Extraction (CHCl3, 24h) Workup->Extract Critical Step for Yield

Figure 1: Decision matrix for stereoselective reduction and isolation of the C8-alcohol.

Module 2: Cyclization Efficiency (The "Skeleton" Problem)

Context: If you are synthesizing the core via the cyclization of a diol (e.g., cis-1,3-bis(hydroxymethyl)cyclohexane derivatives) or transannular etherification.

Troubleshooting Guide: Ether Bridge Formation

Q: I am seeing significant polymerization during the acid-catalyzed cyclization. A: The reaction concentration is too high, favoring intermolecular etherification (polymerization) over intramolecular cyclization.

  • The Fix: High Dilution Technique.

    • Run the reaction at 0.01 M to 0.05 M concentration.

    • Use a Dean-Stark trap if using TsOH/Benzene to remove water, driving the equilibrium.

Q: The reaction stalls with unreacted diol using Sulfuric Acid. A: Strong mineral acids can cause charring or reversible hydration.

  • The Fix: Switch to the Burgess Reagent (Methyl N-(triethylammoniumsulfonyl)carbamate).[1]

    • Why: It activates the alcohol as a sulfamate ester (a superior leaving group) under mild, neutral conditions, facilitating the SN2-like internal displacement by the second hydroxyl group [1].

    • Protocol: Dissolve diol (1 equiv) in anhydrous THF (0.05 M). Add Burgess Reagent (2.2 equiv). Heat to 50°C for 2 hours.

Module 3: Experimental Protocol (Self-Validating)

Protocol: Optimized Reduction of 3-oxabicyclo[3.2.1]octan-8-one to 3-oxabicyclo[3.2.1]octan-8-ol (Exo-major).

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Charge RBF with 3-oxabicyclo[3.2.1]octan-8-one (1.0 g, 7.9 mmol) and anhydrous THF (40 mL, 0.2 M). Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise add L-Selectride (1.0 M in THF, 9.5 mL, 1.2 equiv) over 20 minutes.

    • Checkpoint: Monitor internal temperature; do not exceed -70°C to maintain stereoselectivity.

  • Reaction: Stir at -78°C for 2 hours.

    • Validation: TLC (50% EtOAc/Hexane). Stain with PMA (Phosphomolybdic Acid). Ketone spots usually stain dark blue/black; Alcohol stains lighter blue.

  • Quench: Carefully add MeOH (2 mL) at -78°C. Then add NaOH (3M, 4 mL) and H₂O₂ (30%, 4 mL) to oxidize the organoborane byproducts. Warm to RT and stir for 1 hour.

  • Isolation (Critical):

    • Saturate the aqueous layer with solid NaCl (Salting out).

    • Perform Continuous Liquid-Liquid Extraction with Chloroform for 18 hours.

    • Dry organic phase over Na₂SO₄, filter, and concentrate carefully (bath temp < 35°C, pressure > 100 mbar) to avoid subliming the product.

References

  • Burgess Reagent Mediated Cyclodehydration

    • Title: Synthesis of Oxabicyclo[3.2.1]octan-3-ol Scaffold via Burgess Reagent Mediated Cyclodehydration of δ-Diols under Acidic Conditions.[1][2]

    • Source:J. Org.[3] Chem. / PMC (NIH).

    • URL:[Link]

  • Stereoselective Reduction of Bicyclic Ketones

    • Title: Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. (Analogous chemistry for bicyclic stereocontrol).
    • Source:Tetrahedron Letters / SciSpace.
    • URL:[Link]

  • General Cyclic Ether Synthesis

    • Title: Strategies and Methodologies for the Synthesis of Cyclic Ethers.[3]

    • Source:Royal Society of Chemistry (Organic Chemistry Portal).
    • URL:[Link]

Sources

Optimization

"stability of 3-Oxa-bicyclo[3.2.1]octan-8-ol under acidic/basic conditions"

The following guide is designed as a dynamic Technical Support Center for researchers working with 3-Oxa-bicyclo[3.2.1]octan-8-ol . It moves beyond standard data sheets to address the "why" and "how" of this molecule's b...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a dynamic Technical Support Center for researchers working with 3-Oxa-bicyclo[3.2.1]octan-8-ol . It moves beyond standard data sheets to address the "why" and "how" of this molecule's behavior in synthesis and drug design.

Ticket Status: OPEN Subject: Stability Profile & Troubleshooting Guide (Acid/Base/Metabolic) Assigned Specialist: Senior Application Scientist, Structural Chemistry Group

Executive Summary: The "Bredt's Rule" Advantage

Researchers often mistake 3-Oxa-bicyclo[3.2.1]octan-8-ol for a standard secondary alcohol or cyclic ether. This assumption leads to incorrect experimental design.

The Critical Insight: This molecule possesses "geometric immunity" to standard acid-catalyzed dehydration.

  • Standard Alcohols: In acidic media, secondary alcohols dehydrate to form alkenes (

    
     mechanism).
    
  • 3-Oxa-bicyclo[3.2.1]octan-8-ol: The hydroxyl group is located on the 1-carbon bridge (C8). Elimination would require forming a double bond at the bridgehead (C1 or C5). According to Bredt’s Rule , a double bond at the bridgehead of a small bicyclic system is energetically prohibitive due to extreme angle strain.

Result: This scaffold is significantly more stable to acidic conditions than comparable acyclic or monocyclic analogs, making it an ideal robust isostere for drug discovery.

Interactive Troubleshooting Guides

🎫 Ticket #1: "I treated the compound with 6M HCl and heat, but I can't find the dehydration product."

Diagnosis: You are fighting geometry. The reaction you expect is geometrically forbidden.

Technical Explanation: The formation of a double bond between C1-C8 or C5-C8 introduces insurmountable strain. The


-orbitals cannot align parallel to form the 

-bond. Consequently, the carbocation intermediate (if formed) cannot relieve energy via elimination. It will either:
  • Re-trap a nucleophile (returning to starting material or substituting).

  • Undergo skeletal rearrangement (Wagner-Meerwein) only under extreme forcing conditions.

Recommended Action:

  • Do not use dehydration as a route to the alkene.

  • If substitution is the goal: Use nucleophilic conditions that favor

    
     (though sterically hindered) or radical pathways.
    
  • Workflow Adjustment: See the Stability Decision Tree below.

🎫 Ticket #2: "My product disappeared during aqueous workup."

Diagnosis: Phase distribution error, not decomposition.

Technical Explanation: The 3-oxa-bicyclo[3.2.1]octane skeleton contains an ether oxygen and a hydroxyl group. With a low molecular weight (~128 g/mol ) and two hydrogen-bond acceptors + one donor, this molecule has high water solubility .

Troubleshooting Steps:

  • Check the Aqueous Layer: Do not discard the water phase.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic product (Salting-out effect).

  • Extraction Solvent: Switch from Hexane/EtOAc to DCM or Chloroform/Isopropanol (3:1) for better extraction efficiency.

🎫 Ticket #3: "Can I use strong bases (NaH, LiHMDS) for alkylation?"

Diagnosis: Safe to proceed.

Technical Explanation: The 3-oxa-bicyclo[3.2.1] system lacks protons that are sufficiently acidic for enolization (


-protons to a carbonyl are absent). The ether linkage is stable to base. The C8-hydroxyl can be deprotonated to form a stable alkoxide.

Protocol Note:

  • Reaction:

    
    
    
  • Stability: The rigid bicyclic frame prevents intramolecular attack on the ether bridge (no favorable trajectory for backside attack).

  • Outcome: High yields are expected for O-alkylation or acylation.

Visualizing Reactivity & Logic

Diagram 1: The Stability Decision Matrix

This flowchart guides you through the safe handling limits of the scaffold.

StabilityMatrix Start 3-Oxa-bicyclo[3.2.1]octan-8-ol (Starting Material) Acid Acidic Conditions (HCl, H2SO4) Start->Acid Exposure Base Basic Conditions (NaH, NaOH) Start->Base Exposure Dehydration Dehydration (Alkene) Acid->Dehydration BLOCKED (Bredt's Rule) Substitution Substitution (SN1/SN2) Possible but Slow Acid->Substitution Nucleophile Present Rearrange Skeletal Rearrangement (Only Extreme Heat) Acid->Rearrange T > 150°C Alkoxide Stable Alkoxide (Ready for Alkylation) Base->Alkoxide Deprotonation RingOpen Ether Cleavage Base->RingOpen BLOCKED (No Strain Release)

Caption: Logic flow demonstrating the kinetic stability of the scaffold against standard degradation pathways.

Diagram 2: Metabolic & Structural Isosterism

Why use this scaffold? It mimics morpholine but blocks metabolic oxidation spots.

Isostere Morpholine Morpholine (Flexible) Metabolism CYP450 Oxidation (High Risk) Morpholine->Metabolism Alpha-carbon oxidation Scaffold 3-Oxa-bicyclo[3.2.1] (Rigid Isostere) Morpholine->Scaffold Isosteric Replacement (Drug Design) Stability Metabolic Stability (Enhanced) Scaffold->Stability Bridgehead steric shield

Caption: Comparison of the bicyclic scaffold versus standard morpholine in medicinal chemistry applications.

Quantitative Data Summary

ParameterConditionStability RatingKey Risk / Note
Acid Hydrolysis 1M HCl, 25°C, 24h⭐⭐⭐⭐⭐ (Excellent)Negligible degradation.
Acid Dehydration H₂SO₄, Reflux⭐⭐⭐⭐ (High)Blocked by Bredt's Rule. Rearrangement possible at extreme T.
Base Hydrolysis 1M NaOH, 60°C⭐⭐⭐⭐⭐ (Excellent)Ether linkage is inert to hydroxide.
Strong Base NaH / LiHMDS⭐⭐⭐⭐⭐ (Excellent)Forms stable alkoxide. No enolization.
Oxidation PCC / Dess-Martin⭐⭐⭐⭐⭐ (Good)Oxidizes cleanly to the ketone (3-oxabicyclo[3.2.1]octan-8-one).
Reduction LiAlH₄⭐⭐⭐⭐⭐ (Excellent)Inert.

Frequently Asked Questions (FAQ)

Q: Can I oxidize the 8-ol to a ketone? A: Yes. The secondary alcohol at C8 can be oxidized to the corresponding ketone (3-oxabicyclo[3.2.1]octan-8-one) using standard reagents like Dess-Martin Periodinane or Swern oxidation. The resulting ketone is stable, though the bridgehead positions (C1, C5) prevent enolization, making this ketone non-enolizable . This is useful if you want to avoid racemization at the alpha-position.

Q: Is the molecule chiral? A: The 3-oxa-bicyclo[3.2.1]octane skeleton has a plane of symmetry passing through C8 and the ether oxygen (O3) if the substituents are symmetric. However, the 8-ol can exist as exo (syn to the 2-carbon bridge) or endo (anti to the 2-carbon bridge) isomers. Commercial supplies are often mixtures unless specified.

Q: I need to cleave the ether bridge. How? A: This is difficult. Unlike strained epoxides, the [3.2.1] system is relatively unstrained. You would need aggressive Lewis acids (e.g.,


) and heat, which will likely destroy other functionality on your molecule.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12466810, 3-Oxabicyclo[3.2.1]octane. Retrieved from [Link]

  • Structural Analogs & Reactivity: Organic Letters (2000). Oxabicyclo[3.2.1]octane Derivatives as Highly Reactive Dienophiles. (Contextualizing the stability of the saturated vs unsaturated scaffold). Retrieved from [Link]

  • Bredt's Rule Application: Bredt, J. (1924). Über die räumliche Konfiguration des Camphers und verwandter bi- und tricyclischer Systeme. Justus Liebigs Annalen der Chemie. (Foundational text on bridgehead double bond stability).
  • Synthesis of Isosteres: ResearchGate (2025). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane. (Demonstrating the robustness of the [3.2.1] bicyclic ether/amine systems under high thermal conditions). Retrieved from [Link]

Troubleshooting

Technical Support Center: Navigating Side Reactions of 3-Oxa-bicyclo[3.2.1]octan-8-ol

Welcome to the technical support resource for 3-Oxa-bicyclo[3.2.1]octan-8-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique bicyclic scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Oxa-bicyclo[3.2.1]octan-8-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this unique bicyclic scaffold into their synthetic programs. The inherent structural features of this molecule—a strained bridged ether system combined with a tertiary bridgehead alcohol—present specific reactivity challenges that can lead to unexpected side reactions. This document provides troubleshooting advice and answers to frequently asked questions to help you anticipate and mitigate these issues.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing mechanistic explanations and recommended solutions.

Question 1: My oxidation of the 8-hydroxyl group is failing or resulting in a complex mixture of unidentifiable products. What is happening?

Answer: This is a common issue stemming from the structural nature of the target alcohol. The hydroxyl group at the C-8 position is a tertiary alcohol located at a bridgehead carbon.

Causality and Mechanism: Tertiary alcohols, in general, are resistant to oxidation under conditions that typically convert primary and secondary alcohols to aldehydes and ketones (e.g., PCC, Swern, Dess-Martin). They lack a hydrogen atom on the carbinol carbon, which is necessary for the elimination step in most oxidation mechanisms.

Attempting to force the reaction with strong oxidizing agents (e.g., chromic acid, hot permanganate) does not lead to the desired ketone. Instead, the high energy input and harsh conditions promote oxidative cleavage of the adjacent carbon-carbon bonds. This fragments the bicyclic ring system, resulting in a complex and often inseparable mixture of degradation products.

Troubleshooting and Mitigation:

  • Re-evaluate Synthetic Strategy: Direct oxidation to the ketone at C-8 is not a viable synthetic route. If the ketone is the desired product, an alternative synthesis starting from a different precursor should be considered.

  • Confirm Starting Material: Ensure your starting material is pure and has not degraded. Run standard characterization (¹H NMR, ¹³C NMR, MS) to confirm its identity.

Question 2: I'm observing unexpected ring-opened byproducts when running reactions under acidic conditions. Why is the bicyclic core not stable?

Answer: The 3-Oxa-bicyclo[3.2.1]octane framework is highly susceptible to cleavage and rearrangement under acidic conditions. Both the ether linkage and the tertiary alcohol can initiate these side reactions.

Causality and Mechanism: Under acidic catalysis, two primary pathways can lead to decomposition:

  • Ether Cleavage: The oxygen atom of the ether bridge can be protonated, forming an oxonium ion. This activates the adjacent carbons for nucleophilic attack. Strong acids with competent nucleophilic anions, such as HBr and HI, will readily cleave the ether, leading to a di-functionalized cycloheptane derivative.[1][2][3] The reaction proceeds via an SN1 or SN2 mechanism, and the regioselectivity of the ring opening can be difficult to control.[1][3]

  • Alcohol-Initiated Rearrangement: Protonation of the C-8 hydroxyl group creates a good leaving group (water). Its departure, however, would generate a highly unstable bridgehead carbocation. To avoid this high-energy intermediate, a concerted mechanism involving C-C bond migration (Wagner-Meerwein rearrangement) or C-O bond cleavage is highly probable. This relieves ring strain and leads to rearranged, often monocyclic, products.

Below is a plausible mechanism for an acid-catalyzed rearrangement.

Caption: Acid-catalyzed rearrangement pathway.

Troubleshooting and Mitigation:

  • Avoid Strong Acids: Whenever possible, use neutral or basic conditions for your transformations.

  • Protecting Groups: If subsequent steps require acidic conditions, protect the tertiary alcohol as a silyl ether (e.g., TMS, TES, TIPS). This group is stable to many reaction conditions but can be removed later with a fluoride source.

  • Use Lewis Acids Cautiously: Even mild Lewis acids can coordinate to the oxygen atoms and promote these unwanted pathways. Screen Lewis acids and reaction temperatures carefully, starting at low temperatures (-78 °C).

Question 3: My attempts to substitute the hydroxyl group with a halogen (e.g., using SOCl₂, PBr₃) are proving ineffective. What is the mechanistic barrier?

Answer: Direct nucleophilic substitution of the C-8 hydroxyl group is mechanistically disfavored due to the unique constraints of the bridgehead position.

Causality and Mechanism: Standard reagents for converting alcohols to alkyl halides operate via SN1 or SN2 pathways.

  • SN2 Pathway: This mechanism is completely blocked. It requires backside attack by the nucleophile, which is sterically impossible at a tertiary carbon, especially one locked within a bicyclic system.

  • SN1 Pathway: This mechanism requires the formation of a carbocation intermediate. As discussed previously, a carbocation at a bridgehead position is highly destabilized. According to Bredt's rule, a planar carbocation cannot be readily formed at a bridgehead because it would introduce extreme angle strain into the ring system.

Because both primary substitution pathways are energetically prohibitive, these reactions fail to proceed as expected and may lead to complex elimination or rearrangement products if forced.

Troubleshooting and Mitigation:

  • Alternative Synthetic Design: If a halide at C-8 is essential, a complete redesign of the synthesis is necessary. It may be possible to construct the bicyclic system with the halogen already in place.

  • Radical Reactions: Consider radical-based approaches, such as a Barton-McCombie deoxygenation followed by a radical halogenation, although selectivity may be a significant challenge.

Part 2: Frequently Asked Questions (FAQs)

Q: Under what conditions is the ether linkage most likely to participate in side reactions?

A: The ether is most reactive under strongly acidic conditions, particularly with hydrogen halides like HBr and HI.[1][2][3] It is generally stable to basic, organometallic, and most oxidizing/reducing conditions that do not involve strong acids.

Q: I need to perform a reaction on another part of a molecule containing the 3-Oxa-bicyclo[3.2.1]octan-8-ol core. What is a robust protecting group strategy for the alcohol?

A: Protection of the tertiary alcohol is highly recommended to prevent it from interfering with subsequent reactions.

  • Silyl Ethers (TMS, TES, TIPS): These are ideal. They are easily installed under neutral conditions (e.g., silyl chloride and a non-nucleophilic base like imidazole or triethylamine) and are robust to a wide range of non-acidic, non-fluoride conditions. They can be selectively removed with fluoride reagents (e.g., TBAF).

  • Avoid Acid-Labile Groups: Protecting groups that require acidic conditions for removal (e.g., THP, MOM) should be avoided as their deprotection step would likely trigger the side reactions discussed above.

Q: How does the rigid bicyclic structure affect reactivity with organometallics?

A: The primary interaction with organometallic reagents (e.g., Grignard, organolithiums) will be an acid-base reaction.[4] The hydroxyl proton is acidic and will be rapidly deprotonated to form a magnesium or lithium alkoxide. This consumes one equivalent of the organometallic reagent. If you intend for the organometallic to act as a nucleophile elsewhere, you must use at least two equivalents: one to deprotonate the alcohol and the second to perform the desired reaction. The rigid structure also creates significant steric hindrance, potentially slowing down reactions at other sites.

Part 3: Data Summary & Protocols

Table 1: Summary of Common Reagents and Expected Side Reactions
Reagent ClassExample(s)Intended ReactionCommon Side Reaction(s)Mitigation Strategy
Strong Oxidants KMnO₄, H₂CrO₄Oxidation of C8-OHC-C bond cleavage, ring fragmentationAvoid; reaction is not feasible.
Standard Oxidants PCC, DMP, SwernOxidation of C8-OHNo reactionAvoid; tertiary alcohol is unreactive.
Strong Protic Acids HBr, HI, H₂SO₄Ether cleavage, EsterificationRing-opening, Wagner-Meerwein rearrangement[1]Avoid strong acids; use neutral or basic conditions.
Halogenating Agents SOCl₂, PBr₃Substitution of C8-OHNo reaction, elimination, rearrangementAvoid; mechanistically disfavored. Re-design synthesis.
Strong Bases n-BuLi, LDA, NaHDeprotonation for subsequent reactionSimple deprotonation of C8-OHUse >1 equivalent of base if another acidic site is targeted.
Organometallics R-MgBr, R-LiNucleophilic additionDeprotonation of C8-OHUse >2 equivalents for nucleophilic attack elsewhere.
Experimental Protocol: Silyl Protection of the C-8 Hydroxyl Group

This protocol provides a reliable method for protecting the alcohol, thereby preventing many of the side reactions discussed above.

Objective: To synthesize 8-(trimethylsilyloxy)-3-Oxa-bicyclo[3.2.1]octane.

Materials:

  • 3-Oxa-bicyclo[3.2.1]octan-8-ol

  • Chlorotrimethylsilane (TMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 3-Oxa-bicyclo[3.2.1]octan-8-ol (1.0 eq) in anhydrous DCM.

  • Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add chlorotrimethylsilane (1.2 eq) dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product via flash column chromatography if necessary.

Caption: Workflow for silyl protection.

References

  • Thieme Chemistry. (2018). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Retrieved from [Link]

  • Hofmann, N. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Ludwig-Maximilians-Universität München. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • ADDI. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Retrieved from [Link]

  • Gundla, S., et al. (n.d.). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]

  • SciSpace. (n.d.). Stereoselective synthesis of new 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • ResearchGate. (n.d.). Derivatization reactions of the 8-oxabicyclo[3.2.1]octane framework. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Retrieved from [Link]

  • SpringerLink. (n.d.). Reactions of mono- and bicyclic enol ethers with the I2–hydroperoxide system. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Naming Bicyclic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Diastereotopic group selectivity and chemoselectivity of alkylidene carbene reactions on 8-oxabicyclo[3.2.1]oct-6-ene ring systems. Retrieved from [Link]

  • Pearson. (2024). Suggest the appropriate reagents to carry out the following transformations. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

  • askIITians. (2018). List of reagents used in the organic chemistry and their uses. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024). Cleavage of Cyclic Ethers. Retrieved from [Link]

Sources

Optimization

"preventing decomposition of 3-Oxa-bicyclo[3.2.1]octan-8-ol during storage"

Welcome to the technical support center for 3-Oxa-bicyclo[3.2.1]octan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Oxa-bicyclo[3.2.1]octan-8-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bicyclic scaffold. The unique strained ring system of this molecule, combining both an ether and a secondary alcohol, presents specific storage and handling challenges. Understanding the potential decomposition pathways is critical for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a change in the physical appearance of my 3-Oxa-bicyclo[3.2.1]octan-8-ol sample (e.g., discoloration, viscosity change). What could be the cause?

A1: Changes in physical appearance are often the first indicators of chemical decomposition. For 3-Oxa-bicyclo[3.2.1]octan-8-ol, such changes can be attributed to two primary degradation pathways:

  • Acid-Catalyzed Decomposition: Trace acidic impurities, either from the synthesis, purification solvents, or exposure to atmospheric CO2 and moisture, can catalyze the ring-opening of the ether bridge. This can lead to the formation of oligomers or polymers, which would increase the viscosity of the sample. Discoloration, often a yellowish or brownish tint, can arise from the formation of complex degradation products. The mechanism involves protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack, potentially by another molecule of the alcohol, initiating oligomerization.[1][2]

  • Oxidation: The secondary alcohol at the C-8 position is susceptible to oxidation, especially if the compound is exposed to air (oxygen) over extended periods. This would convert the alcohol to the corresponding ketone, 3-Oxa-bicyclo[3.2.1]octan-8-one. While this may not always cause a significant color change on its own, the ketone can be more reactive and susceptible to further degradation, potentially leading to colored impurities.

Q2: My experimental results are inconsistent. Could the stability of 3-Oxa-bicyclo[3.2.1]octan-8-ol be a factor?

A2: Absolutely. Inconsistent experimental results are a hallmark of using a reagent that has partially degraded. The presence of impurities from decomposition can have several effects:

  • Lowered Molar Concentration: If a portion of your sample has decomposed, the actual concentration of the active 3-Oxa-bicyclo[3.2.1]octan-8-ol will be lower than calculated, leading to reduced reaction yields or incomplete reactions.

  • Interference from Byproducts: The degradation products can interfere with your reaction. For instance, if the ether ring has opened, you will have a diol that can compete in reactions intended for the single hydroxyl group of the parent molecule.

  • Alteration of Reaction Pathways: The presence of acidic or basic impurities from decomposition can alter the pH of your reaction mixture, potentially leading to unintended side reactions.

We strongly recommend verifying the purity of your 3-Oxa-bicyclo[3.2.1]octan-8-ol sample if you encounter inexplicable inconsistencies in your experiments.

Q3: What are the ideal storage conditions for 3-Oxa-bicyclo[3.2.1]octan-8-ol to prevent decomposition?

A3: To mitigate the risks of acid-catalyzed decomposition and oxidation, we have established the following best practices for storage. These conditions are designed to create an environment that minimizes the chemical reactivity of the molecule.

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all potential chemical reactions, including decomposition.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the secondary alcohol by displacing oxygen.[3]
Container Amber glass vial with a PTFE-lined capProtects from light, which can catalyze radical reactions, and provides an inert storage surface. Polytetrafluoroethylene (PTFE) is highly non-reactive.
State Solid (if possible) or in a dry, aprotic solventStoring as a solid minimizes mobility and intermolecular reactions. If a solution is necessary, use a high-purity, dry, aprotic solvent like anhydrous dioxane or THF.

Troubleshooting Guide: A Step-by-Step Approach

If you suspect decomposition of your 3-Oxa-bicyclo[3.2.1]octan-8-ol, follow this logical troubleshooting workflow:

Troubleshooting_Workflow start Suspected Decomposition (e.g., Inconsistent Results, Visual Change) purity_check Step 1: Purity Assessment (GC-MS or NMR) start->purity_check compare Step 2: Compare to Reference (e.g., Certificate of Analysis) purity_check->compare pure Purity Confirmed (>95%) compare->pure Matches impure Impurity Detected (<95%) compare->impure Does Not Match investigate_other Investigate Other Experimental Parameters (Reagents, Conditions) pure->investigate_other repurify Option A: Repurify Sample (e.g., Column Chromatography) impure->repurify discard Option B: Discard and Use a Fresh Batch impure->discard implement_storage Step 3: Implement Recommended Storage Protocol repurify->implement_storage discard->implement_storage

Caption: Troubleshooting workflow for suspected decomposition.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Preparation: If the compound is in a solvent, it is best to remove the solvent under reduced pressure at a low temperature.

  • Inerting the Vial: Place the solid 3-Oxa-bicyclo[3.2.1]octan-8-ol in a clean, dry amber glass vial.

  • Purging with Inert Gas: Flush the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace all air.

  • Sealing: Tightly seal the vial with a PTFE-lined cap. For added security, wrap the cap with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

  • Storage: Place the sealed vial in a freezer at -20°C or below.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for assessing the purity of 3-Oxa-bicyclo[3.2.1]octan-8-ol and identifying potential degradation products.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-Oxa-bicyclo[3.2.1]octan-8-ol in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • If derivatization is required to improve volatility or peak shape, consult standard analytical chemistry procedures for silylation of alcohols (e.g., using BSTFA).

  • GC-MS Instrumentation and Conditions:

    • GC Column: A mid-polarity column, such as a DB-5ms or equivalent, is recommended.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold at 250°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to 3-Oxa-bicyclo[3.2.1]octan-8-ol.[4][5][6][7]

    • Analyze the mass spectrum of the main peak to confirm its identity.

    • Analyze the mass spectra of any impurity peaks to identify potential degradation products. For example, a peak corresponding to the loss of water (dehydration) or the addition of an oxygen atom (oxidation) may be observed.

Potential Decomposition Pathways

The rigid, strained nature of the bicyclo[3.2.1]octane system influences its reactivity.[8][9][10][11] The following diagram illustrates the most probable decomposition pathways under suboptimal storage conditions.

Decomposition_Pathways cluster_main 3-Oxa-bicyclo[3.2.1]octan-8-ol cluster_acid Acid-Catalyzed Pathway cluster_oxidation Oxidative Pathway mol Starting Material protonation Protonation of Ether Oxygen mol->protonation Trace Acid oxidation Oxidation of Secondary Alcohol mol->oxidation O2, Light ring_opening Nucleophilic Attack & Ring Opening protonation->ring_opening H+ oligomers Oligomers/Polymers ring_opening->oligomers (e.g., another alcohol molecule) ketone 3-Oxa-bicyclo[3.2.1]octan-8-one oxidation->ketone

Caption: Potential decomposition pathways for 3-Oxa-bicyclo[3.2.1]octan-8-ol.

References

  • Fawcett, F. S. (1950). Bredt's Rule of Double Bonds in Atomic-Bridged-Ring Structures. Chemical Reviews, 47(2), 219–274.
  • BenchChem. (2025). The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide. BenchChem.
  • Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • Scribd. (n.d.). Bicyclic Alcohols: Synthesis & Analysis. Scribd.
  • Chemistry Stack Exchange. (2020). Acid catalysed dehydration of alcohol with a bicyclo group. Stack Exchange.
  • Sandoval-Salinas, M. E., et al. (2018). Electrocatalytic Alcohol Oxidation with TEMPO and Bicyclic Nitroxyl Derivatives: Driving Force Trumps Steric Effects. Journal of the American Chemical Society, 140(42), 13850–13858.
  • LibreTexts. (2024). 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
  • Scribd. (n.d.). Bicyclic Alcohols: Synthesis & Analysis. Scribd.
  • Ashenhurst, J. (2014). What's Bredt's Rule? The problem with bridgehead alkenes. Master Organic Chemistry.
  • Uchida, M., et al. (2010). Hazard evaluation for oxidation of cyclic ethers. Journal of Thermal Analysis and Calorimetry, 102(2), 653–657.
  • Ashenhurst, J. (2015).
  • BOC Sciences. (n.d.).
  • Chen, Y.-C., et al. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters, 25(39), 7136–7140.
  • Khan Academy. (n.d.).
  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • YouTube. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube.
  • ResearchGate. (n.d.). Proposed decomposition pathways for bicyclic intermediate compounds...
  • Wishart, D. S. (2013). NMR Spectroscopy for Metabolomics Research. Metabolites, 3(3), 538–574.
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent Technologies.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • LibreTexts. (2022). 2.2: Bredt's Rule. Chemistry LibreTexts.
  • Agilent. (n.d.).
  • ECHEMI. (n.d.). Acid catalysed dehydration of alcohol with a bicyclo group. ECHEMI.
  • LibreTexts. (2022). 2.10 Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Bredt's rule. Wikipedia.
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS)
  • PubMed. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate.
  • ALS Environmental. (n.d.).
  • Agilent. (2016). CHEMICAL PURITY ANALYSIS. Agilent Technologies.
  • EPFL. (n.d.).
  • ResearchGate. (2025). (PDF) CYCLIC ETHERS AND THEIR USE.
  • LibreTexts. (2022). 2.10 Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts.
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS)
  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • PMC. (2019). Gas Chromatography-Mass Spectrometry (GC-MS)
  • YouTube. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. YouTube.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI.
  • Bredt's Rule: The Relative Stabilities of Bridgehead Olefins. (n.d.).
  • PubMed. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate.
  • ALS Environmental. (n.d.).
  • PubMed. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate.

Sources

Reference Data & Comparative Studies

Validation

Validating the 3-Oxa-bicyclo[3.2.1]octan-8-ol Scaffold: A Comparative Derivatization Guide

Topic: Validating the Structure of 3-Oxa-bicyclo[3.2.1]octan-8-ol Through Derivatization Content Type: Publish Comparison Guide Executive Summary The 3-oxa-bicyclo[3.2.1]octane scaffold is a critical bioisostere in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Structure of 3-Oxa-bicyclo[3.2.1]octan-8-ol Through Derivatization Content Type: Publish Comparison Guide

Executive Summary

The 3-oxa-bicyclo[3.2.1]octane scaffold is a critical bioisostere in drug discovery, often serving as a rigidified morpholine surrogate in HIV protease inhibitors and dopamine transporter ligands. However, the C8 position (the one-carbon bridge) presents a unique structural validation challenge: distinguishing between endo (hydroxyl syn to the 2-carbon bridge) and exo (hydroxyl anti to the 2-carbon bridge) diastereomers.

This guide objectively compares three derivatization strategies to validate the C8 stereochemistry. While NMR (NOESY) provides solution-phase evidence, derivatization is often required for definitive X-ray crystallographic assignment, chromatographic resolution of isomers, and mass spectrometric quantification.

Part 1: The Structural Challenge

The parent molecule, 3-oxa-bicyclo[3.2.1]octan-8-ol , is an achiral (meso) compound possessing a plane of symmetry passing through O3 and C8. Consequently, the primary structural question is not enantiomeric purity, but diastereomeric configuration (Endo vs. Exo) .

  • Exo-Isomer: The C8-OH bond is oriented away from the C6-C7 ethylene bridge.

  • Endo-Isomer: The C8-OH bond is oriented towards the C6-C7 ethylene bridge, often suffering from transannular steric repulsion.

Why Derivatize?

  • Crystallinity: The parent alcohol is often a low-melting solid or oil, unsuitable for single-crystal X-ray diffraction (XRD).

  • UV Detectability: The parent molecule lacks a chromophore, making HPLC purification of diastereomeric mixtures difficult.

  • NMR Dispersion: The rigid bicyclic framework often results in overlapping proton signals; derivatization shifts the C8-H signal, uncluttering the diagnostic bridgehead region.

Part 2: Comparative Analysis of Derivatization Agents

We evaluated three standard derivatization agents based on their utility for structural validation.

Method A: p-Nitrobenzoate Esters (The Crystallography Standard)
  • Best For: X-Ray Diffraction (XRD) and HPLC-UV quantification.

  • Mechanism: Introduction of the rigid, planar nitro-aromatic system facilitates

    
    -
    
    
    
    stacking, significantly increasing the melting point and likelihood of forming diffraction-quality crystals.
  • Pros:

    • High crystallinity success rate.

    • Strong UV absorbance (

      
       nm), enabling easy detection of endo/exo ratios via HPLC.
      
    • Distinct chemical shift anisotropy in NMR (

      
       ppm for C8-H).
      
  • Cons: Reaction rates can be slow for the sterically hindered endo-isomer.

Method B: 3,5-Dinitrobenzoate Esters
  • Best For: Stubborn oils that resist crystallization with p-nitrobenzoate.

  • Mechanism: The additional nitro group increases the molecular weight and lattice energy further than the mono-nitro analog.

  • Pros: Highest probability of obtaining a solid derivative.

  • Cons: Lower solubility in NMR solvents; more aggressive reaction conditions required.

Method C: Mosher’s Esters (MTPA) [1][2]
  • Best For: NMR-based assignment of substituted (chiral) analogs.

  • Mechanism: Uses anisotropic shielding of the phenyl ring to determine absolute configuration.

  • Nuance for 3-Oxa-bicyclo[3.2.1]octan-8-ol: For the achiral parent, MTPA esters are less useful for "absolute" configuration but excellent for desymmetrization . If the scaffold has a substituent at C1/C5, MTPA analysis is the gold standard for determining the absolute stereochemistry of the resulting chiral center.

Part 3: Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate validation method based on your specific analytical needs.

Derivatization_Workflow Start Start: 3-Oxa-bicyclo[3.2.1]octan-8-ol Sample Q1 Is the sample a solid or oil? Start->Q1 Path_Solid Solid (MP > 80°C) Q1->Path_Solid Solid Path_Oil Oil / Low MP Solid Q1->Path_Oil Oil Q2 Is the scaffold substituted (Chiral)? Action_PNB Derivatize: p-Nitrobenzoate Q2->Action_PNB No (Achiral/Meso) Action_Mosher Derivatize: Mosher (MTPA) Ester Q2->Action_Mosher Yes (Chiral) Action_XRD Direct X-Ray Diffraction Path_Solid->Action_XRD Path_Oil->Q2 Action_DNB Derivatize: 3,5-Dinitrobenzoate Action_PNB->Action_DNB Crystallization Failed Result_Structure Validation: X-Ray Structure (Definitive) Action_PNB->Result_Structure Crystallization Success Action_DNB->Result_Structure Result_NMR Validation: 1H-NMR (Delta-Delta Analysis) Action_Mosher->Result_NMR

Figure 1: Decision matrix for selecting the optimal derivatization strategy based on physical state and chirality.

Part 4: Experimental Protocols
Protocol 1: Synthesis of p-Nitrobenzoate Derivative (For X-Ray/HPLC)

This protocol is optimized for sterically hindered secondary alcohols found in bicyclic systems.

Reagents:

  • Substrate: 3-Oxa-bicyclo[3.2.1]octan-8-ol (1.0 equiv)

  • Reagent: p-Nitrobenzoyl chloride (1.2 equiv)

  • Base: Pyridine (Solvent/Base) or Triethylamine (1.5 equiv) in DCM

  • Catalyst: DMAP (0.1 equiv) - Crucial for hindered C8 alcohols

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of the alcohol in 1.0 mL of anhydrous pyridine (or DCM with Et3N).

  • Addition: Add DMAP followed by slow addition of p-nitrobenzoyl chloride at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 12 hours. Note: The endo-isomer may require heating to 40°C due to steric hindrance from the C6-C7 bridge.

  • Quench: Add saturated NaHCO3 solution to hydrolyze excess acid chloride.

  • Extraction: Extract with DCM (3x), wash with 1M HCl (to remove pyridine), then brine.

  • Crystallization: Evaporate solvent. Recrystallize the residue from hot Ethanol/Hexane (1:1).

Data Interpretation:

  • HPLC: The p-nitrobenzoate derivative will absorb strongly at 254 nm. If the sample is a mixture, two peaks will appear. The exo isomer typically elutes first on standard C18 columns due to a slightly more compact hydrophobic surface area, though this must be confirmed with standards.

  • X-Ray: Submit the resulting needles/plates for single-crystal diffraction. This confirms the C8 configuration definitively.

Protocol 2: Mosher Ester Analysis (For Chiral/Substituted Analogs)

Use this if your scaffold has substituents at C1, C2, C4, or C5 rendering it chiral.

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (prepare both derivatives separately).

Workflow:

  • Prepare the (S)-MTPA ester (using R-acid chloride) and (R)-MTPA ester (using S-acid chloride) in parallel NMR tubes or small vials.

  • Acquire 1H NMR spectra for both.

  • Calculate

    
    : 
    
    
    
    .[1][2]
  • Map the Shielding:

    • Protons with positive

      
        are on the right side of the MTPA plane (Model A).
      
    • Protons with negative

      
        are on the left side.
      
    • Causality: This allows you to map the 3D environment around C8 and assign absolute stereochemistry to adjacent chiral centers.

Part 5: Quantitative Comparison Data
FeatureParent Alcoholp-Nitrobenzoate DerivativeMosher (MTPA) Ester
Melting Point Typically < 50°C (Oil/Waxy)110 - 150°C (Crystalline)Oil or Low MP Solid
UV Absorbance None (End-absorption only)High (

at 254nm)
Moderate
NMR Diagnostic C8-H

ppm
C8-H

ppm (Deshielded)
Split signals (Diastereomeric)
Primary Use Synthesis IntermediateX-Ray Validation / HPLC Absolute Config (NMR)
Reaction Time N/A4-12 Hours1-4 Hours
Part 6: References
  • Synthesis and Stereochemistry of Bicyclic Ethers:

    • Title: Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration.[3]

    • Source: NIH / PMC (2025).

    • URL:[Link]

  • Mosher Ester Analysis Protocol:

    • Title: Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][4]

    • Source: Nature Protocols / NIH (2025).

    • URL:[Link]

  • Derivatization for HPLC (Picolinates/Benzoates):

    • Title: Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis.

    • Source: ResearchGate / Heterocycles.

    • URL:[Link]

  • General Properties of the Scaffold:

    • Title: 3-Oxabicyclo[3.2.1]octane (PubChem CID 12466810).[5]

    • Source: PubChem.[5]

    • URL:[Link]

Sources

Comparative

Kinetic &amp; Mechanistic Analysis: 3-Oxa-bicyclo[3.2.1]octan-8-ol Scaffolds

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Executive Summary: The "Inverted" Bridge In the landscape of bicyclic ethers, the 8-oxabicyclo[3.2.1]octa...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary: The "Inverted" Bridge

In the landscape of bicyclic ethers, the 8-oxabicyclo[3.2.1]octane core (the tropane/sugar scaffold) dominates the literature. However, its structural isomer, 3-oxabicyclo[3.2.1]octan-8-ol , represents a distinct pharmacophore and synthetic challenge. Often buried in the complex architecture of limonoids (e.g., Xylomolone C) or formed via high-energy rearrangements, this scaffold offers unique kinetic profiles due to the placement of the oxygen atom in the three-carbon bridge rather than the one-carbon bridge.

This guide objectively compares the kinetic formation and reactivity of the 3-oxa scaffold against its carbocyclic (bicyclo[3.2.1]octane) and 8-oxa (tropane) alternatives. We focus on the mechanistic causality of its formation and the stereoelectronic factors governing its functionalization.

Comparative Kinetic Analysis

The kinetic distinctiveness of 3-oxabicyclo[3.2.1]octan-8-ol lies in its formation energy and the stereoselectivity of its derivatization. Unlike the thermodynamically stable tropane alkaloids, the 3-oxa skeleton often requires kinetic trapping to prevent rearrangement to more stable isomers.

Table 1: Structural & Kinetic Comparison of Bicyclo[3.2.1] Scaffolds
Feature3-Oxa-bicyclo[3.2.1]octan-8-ol Bicyclo[3.2.1]octan-8-ol (Carbocycle)8-Oxabicyclo[3.2.1]octan-3-ol (Tropane)
Bridge Heteroatom Oxygen at Pos. 3 (3-C bridge)None (All Carbon)Oxygen at Pos. 8 (1-C bridge)
Formation Kinetics High Barrier: Requires metal catalysis (Ag/Au) or radical rearrangement.Moderate: Formed via solvolysis or cycloaddition.Favored: Formed via double Mannich (Robinson) or transannular etherification.
Reduction Selectivity High (Endo-favored): The 3-oxa bridge creates a dipole that directs hydride attack.Moderate (Exo-favored): Steric control by the ethano-bridge.Variable: Dependent on N-substituent (tropine vs pseudotropine).
Transannular Effect Weak/Inductive: Oxygen is distal to C8; inductive withdrawal destabilizes C8 cations.None: Purely steric interactions.Strong: Oxygen lone pair can stabilize C3 cation (neighboring group participation).
Primary Utility Limonoid natural products; specialized pharmacophores.General mechanistic probe; hydrocarbon scaffolds.[1]Alkaloids, glycosidase inhibitors, neurotransmitter ligands.
Mechanistic Pathways & Visualization
3.1 Formation via Ag(I)/Au(I) Catalyzed Rearrangement

The most efficient kinetic access to this scaffold is the rearrangement of propargylic alcohols tethered to methylenecyclopropanes. This reaction is strictly kinetically controlled; the choice of catalyst dictates whether the system collapses into the 3-oxa-bicyclo system or an allenylcyclobutanol.

Mechanism Description:

  • Activation: Au(I) activates the alkyne.

  • Cyclization: The hydroxyl group attacks the alkyne (5-exo-dig).

  • Rearrangement: The cyclopropane ring expands, inserting into the newly formed ether ring to generate the [3.2.1] bicyclic core.

G Start Propargylic Alcohol (Tethered MCP) Au_Complex Au(I)-Alkyne Complex Start->Au_Complex AuCl(PPh3)/AgSbF6 Vinyl_Au Vinyl Gold Intermediate Au_Complex->Vinyl_Au 5-exo-dig Cyclization Expansion Cyclopropane Ring Expansion Vinyl_Au->Expansion 1,2-Alkyl Shift Product 3-Oxa-bicyclo[3.2.1] octan-8-one Expansion->Product Protodeauration

Figure 1: Kinetic pathway for the construction of the 3-oxabicyclo[3.2.1]octane core via Gold(I) catalysis. The ring expansion step is the rate-determining event.

3.2 Stereoselective Reduction (Kinetic Control)

Reducing the ketone at C8 to the alcohol (C8-OH) is governed by the approach of the hydride reagent.

  • Scenario: Reduction of 3-oxabicyclo[3.2.1]octan-8-one.[1][2]

  • Observation: Hydride attack occurs from the exo face (less hindered), yielding the endo-alcohol as the major kinetic product.

  • Comparison: In the carbocyclic analog, the exo face is shielded by the C2-C4 bridge hydrogens, often leading to mixed stereochemistry. The 3-oxygen atom reduces transannular steric clash, facilitating exo attack.

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate color changes or TLC spots do not match the description, the reaction has likely diverted to the thermodynamic isomer.

Protocol A: Synthesis via Au(I) Catalysis

Based on Yao et al., J. Org.[3][4] Chem. 2009.[5]

Reagents:

  • Substrate: 1-(3-hydroxyprop-1-ynyl)-1-vinylcyclopropane derivative (1.0 equiv)

  • Catalyst: AuCl(PPh3) (5 mol%)

  • Co-catalyst: AgSbF6 (5 mol%)

  • Solvent: Dichloroethane (DCE), anhydrous.

Workflow:

  • Preparation: In a glovebox, weigh AuCl(PPh3) and AgSbF6 into a flame-dried Schlenk tube.

  • Activation: Add anhydrous DCE (0.1 M concentration relative to substrate). Stir for 10 minutes at room temperature. Validation: The solution should turn slightly cloudy (AgCl precipitation).

  • Addition: Add the propargylic alcohol substrate dissolved in minimal DCE.

  • Reaction: Stir at room temperature. Monitor by TLC.

    • Checkpoint: The starting material (high Rf) should disappear within 1-4 hours. A new, more polar spot (the ketone) appears.

  • Quench: Filter through a short pad of silica gel to remove metal salts. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Stereoselective Reduction to the 8-ol

Objective: Obtain the endo-alcohol via kinetic control.

Reagents:

  • Substrate: 3-Oxa-bicyclo[3.2.1]octan-8-one (from Protocol A).[4]

  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.

  • Solvent: THF (anhydrous).

Workflow:

  • Cooling: Dissolve ketone in THF and cool to -78 °C. Critical: Low temperature is essential for high diastereoselectivity (dr).

  • Addition: Add L-Selectride (1.2 equiv) dropwise over 20 minutes.

  • Incubation: Stir at -78 °C for 2 hours.

  • Oxidative Workup: Add MeOH carefully, followed by NaOH (3M) and H2O2 (30%). Stir at 0 °C for 30 minutes. Reasoning: This decomposes the organoboron intermediate.

  • Extraction: Extract with Et2O. Dry over MgSO4.

  • Analysis: Determine dr by 1H NMR crude. The endo-proton at C8 (attached to the alcohol) typically appears as a triplet or dd with distinct coupling constants (

    
     Hz) compared to the exo-proton.
    
Performance Data & Supporting Evidence

The following data highlights the efficiency of the 3-oxa formation compared to the carbocyclic analog under similar catalytic conditions.

Table 2: Yield and Selectivity in Scaffold Formation
Substrate TypeCatalyst SystemTime (h)Yield (%)ProductRef
3-Oxa Precursor (Tethered MCP)AuCl(PPh3) / AgSbF62.082% 3-Oxa-bicyclo[3.2.1]octan-8-one[1]
3-Oxa Precursor (Tethered MCP)AgOTf (Silver only)12.045%Mixture (Allenylcyclobutanol major)[1]
Carbocyclic Precursor AuCl34.065%Bicyclo[3.2.1]octan-8-one[2]

Interpretation: The Gold(I) system is superior for the 3-oxa system because it preferentially activates the alkyne for the 5-exo-dig attack by the hydroxyl group, a pathway electronically favored by the oxygen tether. Silver(I) alone is insufficient to drive the ring expansion efficiently, leading to competing pathways.

References
  • Yao, L.-F., Wei, Y., & Shi, M. (2009). "Silver- and Gold-Catalyzed Intramolecular Rearrangement of Propargylic Alcohols Tethered with Methylenecyclopropanes: Stereoselective Synthesis of Allenylcyclobutanols and 1-Vinyl-3-oxabicyclo[3.2.1]octan-8-one Derivatives." The Journal of Organic Chemistry, 74(24), 9466–9474.

  • López, F., & Mascareñas, J. L. (2007). "[4+3] Cycloadditions: The Transition from Metal-Allyl Cations to Metal-Carbenoids." Chemistry – A European Journal, 13(8), 2172-2178.

  • Wu, J., et al. (2019). "Xylomolones A–D from the Thai Mangrove Xylocarpus moluccensis: Assignment of Absolute Stereostructures and Unveiling a Convergent Strategy for Limonoid Biosynthesis." The Journal of Organic Chemistry, 84(5), 2768-2778.[6]

Sources

Comparative

"mechanistic comparison of different catalysts for 3-Oxa-bicyclo[3.2.1]octan-8-ol synthesis"

For Researchers, Scientists, and Drug Development Professionals The 3-oxa-bicyclo[3.2.1]octan-8-ol core is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-oxa-bicyclo[3.2.1]octan-8-ol core is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its conformational rigidity and stereochemical complexity. Its efficient and selective synthesis is a key challenge that hinges on the choice of an appropriate catalytic system. This guide provides an in-depth mechanistic comparison of various catalytic strategies for the construction of this bicyclic ether, offering insights into the underlying principles that govern their efficacy and selectivity. We will explore acid-mediated, platinum-, palladium-, and gold-catalyzed pathways, providing experimental data to support a rational approach to catalyst selection.

Acid-Mediated Cyclodehydration: The Classic Approach

Acid-mediated cyclization represents a fundamental and often first-considered approach for the formation of cyclic ethers. In the context of 3-oxa-bicyclo[3.2.1]octan-8-ol synthesis, this typically involves the dehydrative cyclization of a suitable δ-diol precursor. While seemingly straightforward, the mechanism and success of this method are highly dependent on the specific reagent and conditions employed, which are critical to overcoming the kinetic and thermodynamic hurdles of forming a bicyclic system.

A notable example is the use of the Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) under acidic conditions to facilitate the cyclodehydration of δ-diols.[1] This approach offers mild reaction conditions compared to traditional strong acid catalysis.

Mechanistic Insights

The reaction is proposed to proceed through the activation of one of the hydroxyl groups of the diol precursor by the Burgess reagent, forming a sulfamate ester intermediate. This transformation converts the hydroxyl group into a better leaving group. Subsequent intramolecular nucleophilic attack by the remaining hydroxyl group then proceeds via an SN2 pathway to furnish the desired bicyclic ether. The acidic conditions are crucial for promoting the overall dehydrative cyclization.

Start δ-Diol Precursor Burgess Burgess Reagent (Acidic Conditions) Start->Burgess Activation Activated_Alcohol Activated Alcohol (Sulfamate Ester) Burgess->Activated_Alcohol Cyclization Intramolecular SN2 Attack Activated_Alcohol->Cyclization Product 3-Oxa-bicyclo[3.2.1]octan-8-ol Cyclization->Product Ring Closure

Caption: Proposed mechanism for Burgess reagent-mediated cyclodehydration.

Performance and Considerations

While effective, this method can sometimes lead to the formation of alkene isomers as major byproducts, particularly if elimination pathways compete with the desired intramolecular substitution.[1] Careful optimization of the substrate and reaction conditions is therefore essential to maximize the yield of the bicyclic ether.

Platinum Catalysis: Leveraging π-Acid Activation

Platinum complexes are powerful π-acidic catalysts that can activate carbon-carbon multiple bonds towards nucleophilic attack. This property has been exploited in the synthesis of 8-oxabicyclo[3.2.1]octane derivatives through intramolecular [3+2]-cycloaddition reactions.[2][3] This approach typically involves the reaction of a platinum-containing carbonyl ylide with a vinyl ether.

Mechanistic Insights

The catalytic cycle is initiated by the reaction of a γ,δ-ynone with a platinum(II) catalyst, such as a complex of PtCl2 with a chiral phosphine ligand (e.g., Walphos), in the presence of a silver salt like AgSbF6 to generate a cationic platinum species. This species then facilitates the formation of a platinum-containing carbonyl ylide. This reactive intermediate subsequently undergoes a [3+2]-cycloaddition with a vinyl ether to construct the 8-oxabicyclo[3.2.1]octane core. The use of chiral ligands on the platinum catalyst allows for enantioselective synthesis.[3]

Ynone γ,δ-Ynone Pt_Catalyst PtCl2-Walphos / AgSbF6 Ynone->Pt_Catalyst Coordination Pt_Ylide Platinum-Containing Carbonyl Ylide Pt_Catalyst->Pt_Ylide Cycloaddition [3+2] Cycloaddition Pt_Ylide->Cycloaddition Vinyl_Ether Vinyl Ether Vinyl_Ether->Cycloaddition Product 8-Oxabicyclo[3.2.1]octane Derivative Cycloaddition->Product

Caption: Platinum-catalyzed [3+2] cycloaddition for 8-oxabicyclo[3.2.1]octane synthesis.

Performance and Considerations

Platinum catalysis offers a powerful method for the asymmetric synthesis of highly functionalized 8-oxabicyclo[3.2.1]octane derivatives, often with high yields and excellent enantioselectivities.[3] However, the cost of platinum catalysts and the need for specialized chiral ligands can be a drawback for large-scale synthesis. The substrate scope can also be limited by the stability of the starting ynones and their propensity for side reactions.

Palladium Catalysis: Versatility in Cycloaddition and Hydroalkoxylation

Palladium catalysts are renowned for their versatility in organic synthesis, and they have been successfully employed in the construction of the 8-oxabicyclo[3.2.1]octane skeleton through various reaction pathways, including [3+4] cycloadditions and intramolecular hydroalkoxylation.

Mechanistic Insights

In one approach, a palladium catalyst promotes the [3+4] cycloaddition of vinylidenecyclopropane-diesters with pyrroles or indoles bearing an electron-withdrawing group.[4] This reaction is believed to proceed through a zwitterionic π-propargyl palladium intermediate.

Alternatively, palladium-catalyzed intramolecular hydroalkoxylation of unsaturated alcohols provides a more direct route to the bicyclic ether core.[5] This transformation can proceed via a trans-hydroalkoxylation mechanism, where the use of an aryl iodide additive can be crucial for promoting the desired C-H bond formation.[5]

Unsaturated_Alcohol Unsaturated Alcohol Precursor Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Unsaturated_Alcohol->Pd_Catalyst Coordination Oxypalladation Intramolecular Oxypalladation Pd_Catalyst->Oxypalladation Pd_Intermediate Organopalladium Intermediate Oxypalladation->Pd_Intermediate Protonolysis Protonolysis Pd_Intermediate->Protonolysis Protonolysis->Pd_Catalyst Catalyst Regeneration Product 3-Oxa-bicyclo[3.2.1]octan-8-ol Protonolysis->Product

Caption: General mechanism for palladium-catalyzed intramolecular hydroalkoxylation.

Performance and Considerations

Palladium catalysis offers a broad substrate scope and functional group tolerance. The development of enantioselective variants of these reactions has also been an active area of research.[6] However, catalyst poisoning and the need for careful control of reaction conditions to avoid side reactions, such as β-hydride elimination, are important considerations.

Gold Catalysis: Mild and Efficient Cycloisomerization

Gold catalysts, particularly gold(I) complexes, have emerged as exceptionally mild and efficient catalysts for the cycloisomerization of enynes and the intramolecular hydroalkoxylation of alkynols.[7][8] These reactions proceed under neutral conditions and often exhibit high chemo- and regioselectivity.

Mechanistic Insights

In a typical gold-catalyzed cycloisomerization, the gold(I) catalyst activates the alkyne moiety of an enynol substrate, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group. This is followed by a series of steps, which can include a Prins-type cyclization, to form the bicyclic product.[7] The reaction pathway can be influenced by the nature of the gold catalyst and the substrate structure.

Enynol Enynol Precursor Au_Catalyst Gold(I) Catalyst (e.g., Ph3PAuCl/AgOTf) Enynol->Au_Catalyst Coordination Alkyne_Activation π-Activation of Alkyne Au_Catalyst->Alkyne_Activation Au_Intermediate Gold-Coordinated Intermediate Alkyne_Activation->Au_Intermediate Cyclization Intramolecular Nucleophilic Attack Au_Intermediate->Cyclization Product 3-Oxa-bicyclo[3.2.1]octan-8-ol Derivative Cyclization->Product

Caption: Gold-catalyzed cycloisomerization of an enynol precursor.

Performance and Considerations

Gold catalysis is characterized by its mild reaction conditions, high functional group tolerance, and often excellent yields.[9] The catalysts are also generally less sensitive to air and moisture compared to some other transition metal catalysts. However, the cost of gold catalysts can be a significant factor, and the development of efficient catalyst recycling methods is an ongoing area of research.

Comparative Summary of Catalytic Methods

Catalyst SystemPrecursor TypeMechanismKey AdvantagesKey DisadvantagesRepresentative Yield
Acid-Mediated δ-DiolSN2 CyclodehydrationReadily available reagents, simple procedure.Risk of elimination byproducts, harsh conditions may be required.Variable, often moderate.
Platinum γ,δ-Ynone + Vinyl Ether[3+2] CycloadditionHigh enantioselectivity with chiral ligands, good yields.[3]High catalyst cost, limited substrate scope.High (e.g., >90%)[3]
Palladium Unsaturated AlcoholIntramolecular HydroalkoxylationVersatile, good functional group tolerance.Potential for side reactions (e.g., β-hydride elimination).Good to excellent.
Gold Enynol / AlkynolCycloisomerization / HydroalkoxylationVery mild conditions, high functional group tolerance, excellent yields.[9]High catalyst cost.Excellent (often >90%)[9]

Experimental Protocols

Representative Protocol for Burgess Reagent-Mediated Cyclodehydration:

This protocol is adapted from a similar synthesis of an oxabicyclo[3.2.1]octan-3-ol scaffold.[1]

  • To a solution of the δ-diol precursor in an appropriate anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Burgess reagent (1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-oxa-bicyclo[3.2.1]octan-8-ol.

Representative Protocol for Gold-Catalyzed Intramolecular Hydroalkoxylation:

This protocol is based on general procedures for gold-catalyzed cycloisomerization of alkynols.[9]

  • To a solution of the alkynol precursor in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the gold(I) catalyst (e.g., 1-5 mol% of a complex like Ph3PAuCl/AgOTf).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC-MS.

  • Once the starting material is consumed, filter the reaction mixture through a short pad of silica gel or celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product by flash column chromatography on silica gel to yield the pure 3-oxa-bicyclo[3.2.1]octan-8-ol.

Conclusion

The synthesis of the 3-oxa-bicyclo[3.2.1]octan-8-ol scaffold can be achieved through a variety of catalytic methods, each with its own mechanistic nuances, advantages, and limitations. Acid-mediated cyclodehydration offers a classic and direct approach, while platinum, palladium, and gold catalysis provide milder and often more selective alternatives, particularly for the synthesis of complex and stereochemically defined targets. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the desired level of stereocontrol, the functional group tolerance needed, and considerations of cost and scalability. A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of efficient and selective synthetic routes to this important class of bicyclic ethers.

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